6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine
Brand Name: Vulcanchem
CAS No.: 837421-41-7
VCID: VC2625848
InChI: InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3
SMILES: CC(C)N1CCN(CC1)C2=NC=C(C=C2)N
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

CAS No.: 837421-41-7

Cat. No.: VC2625848

Molecular Formula: C12H20N4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine - 837421-41-7

Specification

CAS No. 837421-41-7
Molecular Formula C12H20N4
Molecular Weight 220.31 g/mol
IUPAC Name 6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine
Standard InChI InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3
Standard InChI Key JFMTYIZZCGHGNC-UHFFFAOYSA-N
SMILES CC(C)N1CCN(CC1)C2=NC=C(C=C2)N
Canonical SMILES CC(C)N1CCN(CC1)C2=NC=C(C=C2)N

Introduction

Chemical Identity and Structural Characteristics

6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine is a heterocyclic compound characterized by a pyridine ring substituted with an amino group and a piperazine moiety that contains an isopropyl substituent. The compound is registered with the Chemical Abstracts Service (CAS) under the number 837421-41-7, which serves as its unique identifier in chemical databases. The systematic IUPAC name is 6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-amine, which precisely describes its molecular structure according to standardized chemical nomenclature.

The molecular structure features a pyridine ring with an amino group at the 3-position and a piperazine ring attached at the 6-position. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is further functionalized with an isopropyl group at the 4-position. This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions, potentially contributing to its biological activity.

Physicochemical Properties

The physicochemical properties of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine provide critical information for understanding its behavior in biological systems and its potential applications in pharmaceutical research. Table 1 summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC12H20N4
Molecular Weight220.31 g/mol
Standard InChIInChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3
Standard InChIKeyJFMTYIZZCGHGNC-UHFFFAOYSA-N
Canonical SMILESCC(C)N1CCN(CC1)C2=NC=C(C=C2)N
PubChem Compound ID43462042

Table 1: Physicochemical properties of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine

The compound's molecular weight of 220.31 g/mol places it within Lipinski's rule of five parameters for drug-likeness, suggesting favorable pharmacokinetic properties for potential drug development. The presence of multiple nitrogen atoms in the structure indicates potential hydrogen bond donor and acceptor sites, which are crucial for interactions with biological targets.

Structural Representation and Identification

The structural representation of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine can be visualized using standard chemical notation. The compound features a pyridine ring with an amino group (-NH2) at the 3-position and a piperazine ring attached at the 6-position. The piperazine ring contains an isopropyl group at the 4-position.

Several notations are used to represent this chemical structure in databases and scientific literature. The SMILES (Simplified Molecular Input Line Entry System) notation, CC(C)N1CCN(CC1)C2=NC=C(C=C2)N, provides a concise linear representation of the compound's structure. The InChI (International Chemical Identifier) offers a more detailed and standardized representation that uniquely identifies the compound: InChI=1S/C12H20N4/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8,13H2,1-2H3.

Comparative Analysis with Structurally Related Compounds

Comparing 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine with structurally related compounds provides valuable insights into its potential biological activity and applications. One such related compound is 6-(4-methylpiperidin-1-yl)pyridin-3-amine (CAS: 767583-34-6), which shares the pyridin-3-amine core but differs in the attached heterocyclic ring .

Property6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine6-(4-methylpiperidin-1-yl)pyridin-3-amine
CAS Number837421-41-7767583-34-6
Molecular FormulaC12H20N4C11H17N3
Molecular Weight220.31 g/mol191.273 g/mol
Heterocyclic RingPiperazine with isopropylPiperidine with methyl
Number of Nitrogen Atoms43

Table 2: Comparison of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine with a structurally related compound

The structural differences between these compounds, particularly the presence of an additional nitrogen atom in the piperazine ring of 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine versus the piperidine ring in 6-(4-methylpiperidin-1-yl)pyridin-3-amine, may significantly influence their biological activities and pharmacological properties. The additional nitrogen in piperazine offers another potential site for hydrogen bonding or salt formation, which could affect solubility, membrane permeability, and receptor binding characteristics.

Current research on 6-(4-Isopropyl-piperazin-1-yl)-pyridin-3-yl-amine appears to be in early stages, as evidenced by the limited specific information available in the literature. The compound is primarily referenced in chemical databases and supplier catalogs rather than extensive research publications. This suggests opportunities for further investigation into its synthesis, characterization, and biological evaluation.

Future research directions for this compound might include:

  • Development of efficient synthetic routes with high yields and purity

  • Comprehensive characterization of its physical properties, including solubility, stability, and spectroscopic data

  • Evaluation of its biological activities, particularly against targets where structurally related compounds have shown promising results

  • Structure-activity relationship studies through the synthesis and testing of structural analogs

  • Investigation of potential applications in drug development, particularly for conditions where pyridine and piperazine-containing compounds have demonstrated efficacy

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